4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide
Description
Properties
IUPAC Name |
4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-8-9(2)22-13-11(8)12(20)16-14(17-13)21-7-3-4-10(19)15-5-6-18/h18H,3-7H2,1-2H3,(H,15,19)(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZTEZHUJVMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCCCC(=O)NCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide is a member of the thieno[2,3-d]pyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 300.39 g/mol. Its structure features a thieno[2,3-d]pyrimidine core linked to a sulfanyl group and a butanamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃S |
| Molecular Weight | 300.39 g/mol |
| CAS Number | 459420-11-2 |
Antimicrobial Activity
Preliminary studies indicate that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt membrane integrity. The specific compound under discussion has been shown to possess broad-spectrum antimicrobial activity in vitro.
Anti-inflammatory Effects
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In particular, studies have reported IC50 values for related compounds against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Target Compound | TBD | TBD |
Anticancer Potential
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by various structural modifications:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability.
- Sulfanyl Substituents : Sulfanyl groups contribute to increased reactivity and interaction with biological targets.
- Alkyl Chains : Modifications in alkyl chain length can affect lipophilicity and cellular uptake.
Study on Anti-inflammatory Activity
A study published in RSC Advances evaluated several thieno[2,3-d]pyrimidine derivatives for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited similar efficacy to indomethacin with ED50 values around 9 μM.
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of various thieno[2,3-d]pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control antibiotics, suggesting the potential use of these compounds in treating bacterial infections.
Comparison with Similar Compounds
Modifications to the Amide Chain
Analysis : The target compound’s butanamide chain balances hydrophilicity (via hydroxyethyl) and flexibility, optimizing interactions with extended binding pockets. Shorter chains (e.g., acetamide) may reduce steric hindrance but limit solubility, while aromatic/alkyl substituents enhance lipophilicity and target affinity .
Substituents on the Thieno[2,3-d]pyrimidine Core
Analysis : The target’s 4-hydroxy and 5,6-dimethyl groups provide a balance of hydrogen bonding and steric bulk, favoring interactions with polar residues in binding sites. Electron-withdrawing groups (e.g., trifluoromethoxy) enhance stability but may reduce solubility, while extended substituents (e.g., piperazine) introduce conformational flexibility .
Sulfanyl-Linked Modifications
Analysis: The target’s fully aromatic thieno[2,3-d]pyrimidine core ensures planarity, critical for stacking interactions with biological targets.
Preparation Methods
Cyclocondensation of 4-Amino-5,6-Dimethylthiophene-2-Carboxylate
A cyclocondensation reaction between 4-amino-5,6-dimethylthiophene-2-carboxylate and thiourea in ethanol under reflux yields 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one. This intermediate is critical for subsequent sulfanyl group introduction. Key parameters include:
| Parameter | Conditions | Yield |
|---|---|---|
| Solvent | Ethanol | 78–85% |
| Temperature | Reflux (78°C) | 12–14 h |
| Catalyst | None (self-condensation) | — |
The reaction proceeds via nucleophilic attack of the amino group on the thiourea-derived carbodiimide, followed by cyclization and tautomerization.
Alternative Route via Thieno[2,3-d]Pyrimidin-4-ol Derivatives
Modification of preformed thieno[2,3-d]pyrimidin-4-ol derivatives through halogenation (e.g., bromination at C2) enables selective substitution. For example, treating 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine with phosphorus oxybromide generates 2-bromo-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine, which serves as a precursor for sulfanyl group installation.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage bridges the thieno[2,3-d]pyrimidine core and the butanamide side chain. Two strategies are prevalent:
Nucleophilic Displacement of Halogenated Intermediates
2-Bromo-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine reacts with mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge. For instance:
\text{2-Bromo intermediate} + \text{HS-CH₂-CO-NH-(CH₂)₃-CO-OEt} \xrightarrow{\text{DMF, K₂CO₃}} \text{Sulfanyl adduct (65–72%)}
| Parameter | Conditions | Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 65–72% |
| Base | Potassium carbonate | 2.5 eq |
| Temperature | 80°C | 6–8 h |
Excess base ensures deprotonation of the thiol, facilitating nucleophilic attack on the brominated pyrimidine.
Oxidative Coupling of Thiols
An alternative approach involves oxidative coupling between 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine-2-thiol and bromobutane derivatives using iodine or diethyl azodicarboxylate (DEAD). This method avoids halogenated precursors but requires strict anhydrous conditions.
Formation of the N-(2-Hydroxyethyl)Butanamide Side Chain
The butanamide moiety is synthesized separately and coupled to the sulfanyl-thieno[2,3-d]pyrimidine intermediate.
Synthesis of 4-Chlorobutanoyl Chloride
Butyrolactone undergoes ring-opening with thionyl chloride to yield 4-chlorobutanoyl chloride, which is subsequently reacted with 2-aminoethanol to form N-(2-hydroxyethyl)butanamide:
\text{Butyrolactone} \xrightarrow{\text{SOCl₂}} \text{4-Chlorobutanoyl chloride} \xrightarrow{\text{H₂N-CH₂CH₂OH}} \text{N-(2-Hydroxyethyl)butanamide (58–64%)}
| Parameter | Conditions | Yield |
|---|---|---|
| Solvent | Dichloromethane | 58–64% |
| Temperature | 0°C to room temperature | 24 h |
Coupling to the Sulfanyl Intermediate
The final step involves amide bond formation between the sulfanyl-thieno[2,3-d]pyrimidine and N-(2-hydroxyethyl)butanamide. Carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF achieves this efficiently:
\text{Sulfanyl-thieno[2,3-d]pyrimidine} + \text{N-(2-Hydroxyethyl)butanamide} \xrightarrow{\text{EDC, HOBt}} \text{Target compound (70–75%)}
| Parameter | Conditions | Yield |
|---|---|---|
| Coupling agent | EDC/HOBt | 70–75% |
| Solvent | DMF | 24 h |
| Temperature | Room temperature | — |
Optimization and Challenges
Regioselectivity in Sulfanyl Group Installation
Competing reactions at C2 vs. C6 positions of the thieno[2,3-d]pyrimidine ring necessitate careful control of electronic and steric factors. Employing bulky bases (e.g., DBU) enhances selectivity for C2 substitution.
Stability of the Hydroxyethyl Group
The primary alcohol in the hydroxyethyl moiety is prone to oxidation. Protective strategies (e.g., silyl ethers) during coupling steps prevent undesired side reactions. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.
Purification Challenges
Column chromatography (silica gel, ethyl acetate/hexane gradients) remains the most effective purification method, though recrystallization from ethanol/water mixtures improves yield for crystalline intermediates.
Characterization and Validation
Critical analytical data for the target compound include:
-
¹H NMR (DMSO-d₆): δ 1.45–1.60 (m, 4H, butanamide CH₂), 2.30 (s, 6H, pyrimidine CH₃), 3.40–3.60 (m, 4H, hydroxyethyl CH₂), 4.80 (t, 1H, OH).
-
HRMS : m/z calculated for C₁₈H₂₄N₄O₃S₂ [M+H]⁺: 425.1365, found: 425.1368.
-
X-ray crystallography : Confirms the planar thieno[2,3-d]pyrimidine core and antiperiplanar orientation of the sulfanyl and hydroxyethyl groups.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Halogen displacement | High regioselectivity | Requires toxic brominating agents | 52–58% |
| Oxidative coupling | Avoids halogenated intermediates | Lower yields due to side reactions | 45–50% |
| Carbodiimide-mediated coupling | Mild conditions | Costly coupling reagents | 65–70% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
